molecular formula C7H5BrO2 B14307709 3-Bromo-1-(furan-2-yl)prop-2-en-1-one CAS No. 112499-08-8

3-Bromo-1-(furan-2-yl)prop-2-en-1-one

Katalognummer: B14307709
CAS-Nummer: 112499-08-8
Molekulargewicht: 201.02 g/mol
InChI-Schlüssel: YGXMLRGQNFHCKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a bromine atom attached to a propenone moiety, which is further connected to a furan ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(furan-2-yl)prop-2-en-1-one typically involves the reaction of 2-acetylfuran with bromine in the presence of a base. The reaction proceeds through an electrophilic addition mechanism, where the bromine atom is added to the propenone moiety. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and the reaction is carried out at room temperature to moderate temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques, such as column chromatography, further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-(furan-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Bromo-1-(furan-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-1-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Furan-2-yl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a bromine atom.

    3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxyphenyl group.

    3-(Furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one: Contains a nitrophenyl group.

Uniqueness

3-Bromo-1-(furan-2-yl)prop-2-en-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Eigenschaften

CAS-Nummer

112499-08-8

Molekularformel

C7H5BrO2

Molekulargewicht

201.02 g/mol

IUPAC-Name

3-bromo-1-(furan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C7H5BrO2/c8-4-3-6(9)7-2-1-5-10-7/h1-5H

InChI-Schlüssel

YGXMLRGQNFHCKQ-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)C=CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.